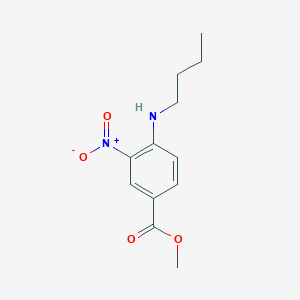

Methyl 4-(butylamino)-3-nitrobenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of compounds, widely recognized for their applications as intermediates in the synthesis of more complex molecules. organic-chemistry.org They are derivatives of benzoic acid and are characterized by the presence of a carboxyl group in which the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. organic-chemistry.org The reactivity of the benzene (B151609) ring and the ester functionality are influenced by the nature and position of other substituents. nih.gov Electron-withdrawing groups, such as the nitro group present in Methyl 4-(butylamino)-3-nitrobenzoate, can deactivate the aromatic ring towards electrophilic substitution, while also activating it for nucleophilic aromatic substitution. nih.gov

Significance of Nitroaromatic and Amine Functionalities in Organic Synthesis

Nitroaromatic compounds are pivotal in organic chemistry, serving as precursors to a vast array of functional groups, most notably amines through reduction. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. nih.gov This makes them valuable in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.gov

The secondary amine functionality, in this case, a butylamino group, also plays a crucial role. Amines are fundamental building blocks in organic synthesis, known for their nucleophilicity and basicity. sigmaaldrich.com The presence of both a nitro group and an amino group on the same aromatic ring opens up possibilities for intramolecular reactions and the synthesis of heterocyclic compounds.

Overview of Current Research Trajectories for this compound

Direct research specifically focused on this compound is limited in publicly available literature. However, research on its immediate precursor, 4-butylamino-3-nitrobenzoic acid, provides insight into its potential applications. This carboxylic acid has been synthesized and characterized as a chemical intermediate. The synthesis involves the hydrolysis of its ethyl ester, indicating that the corresponding methyl ester, the subject of this article, is a stable and accessible compound.

The primary research context for similar molecules, such as the structurally related Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is in the synthesis of pharmaceutical agents. This related compound is a known intermediate in the production of Telmisartan, an antihypertensive drug. This suggests that this compound could potentially serve as a building block in medicinal chemistry for the development of new therapeutic agents.

Identification of Knowledge Gaps and Emerging Research Opportunities

The most significant knowledge gap concerning this compound is the lack of published studies detailing its specific biological activities or applications in materials science. While the individual functional groups suggest potential for use in creating dyes, polymers, or biologically active molecules, these possibilities remain largely unexplored.

Emerging research opportunities could include:

Medicinal Chemistry: Investigating its potential as a scaffold for the synthesis of novel therapeutic agents, leveraging the known biological activities of nitroaromatic and amino-substituted benzoates.

Materials Science: Exploring its use as a monomer for the synthesis of novel polymers with unique optical or electronic properties, stemming from the charge-transfer characteristics of the nitro and amino groups on the benzene ring.

Synthetic Methodology: Utilizing it as a starting material for the development of new synthetic routes to complex heterocyclic systems, taking advantage of the reactive nitro and amino functionalities.

Further research is required to fully elucidate the chemical properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-4-7-13-10-6-5-9(12(15)18-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEXRMYIFRHRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Butylamino 3 Nitrobenzoate

Critical Evaluation of Established and Potential Synthetic Routes

The optimal synthesis of Methyl 4-(butylamino)-3-nitrobenzoate hinges on the strategic selection of precursor molecules and reaction types. The primary approaches involve forming the ester linkage, constructing the C-N bond via substitution, or modifying existing functional groups.

A direct and classical approach to synthesizing the target molecule is the esterification of its corresponding carboxylic acid precursor, 4-(butylamino)-3-nitrobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, methanol (B129727), with a catalytic amount of a strong acid.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the methyl ester product.

While sulfuric acid is a traditional catalyst, research into more benign and reusable alternatives is ongoing. Solid acid catalysts, such as zirconium-titanium mixed oxides, have been shown to be effective for the esterification of various benzoic acids and can be easily separated from the reaction mixture and reused, which is advantageous for industrial applications. mdpi.com

Table 1: Comparison of Potential Catalysts for Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Mineral Acid | H₂SO₄, HCl | Low cost, high reactivity | Corrosive, difficult to separate, generates acidic waste |

| Sulfonic Acids | p-Toluenesulfonic acid | Solid, easier to handle than H₂SO₄ | Still requires neutralization and separation |

The reaction time for similar Fischer esterification reactions can range from one hour to several hours at reflux temperature to achieve a workable yield. bond.edu.aubond.edu.au The progress of the reaction can be conveniently monitored using techniques like thin-layer chromatography (TLC). bond.edu.au

An alternative and highly effective strategy is Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly viable due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring. For the synthesis of this compound, a suitable starting material would be a methyl benzoate (B1203000) derivative with a good leaving group at the C-4 position, such as Methyl 4-chloro-3-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate.

The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile, butylamine (B146782), attacks the electron-deficient carbon atom bearing the leaving group. The presence of the nitro group ortho to the site of attack is crucial as it strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov In the subsequent step, the leaving group (e.g., chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

This synthetic route is often high-yielding and benefits from the powerful activating effect of the nitro group. A similar synthesis has been reported where 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to form 4-(methylamino)-3-nitrobenzoic acid, demonstrating the feasibility of this C-N bond formation via SNAr. google.com The reaction is typically carried out in a polar aprotic solvent and may be facilitated by the addition of a base to deprotonate the nucleophile or neutralize the acid formed during the reaction.

Table 2: Key Parameters for the SNAr Synthesis of this compound

| Parameter | Description |

|---|---|

| Substrate | Methyl 4-chloro-3-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate |

| Nucleophile | Butylamine (CH₃(CH₂)₃NH₂) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents |

| Conditions | Typically heated; a non-nucleophilic base may be used as an acid scavenger |

| Key Activator | The nitro group at the C-3 position (ortho to the leaving group) |

Functional group interconversion (FGI) provides a third potential avenue for synthesis, starting from a more readily available precursor. One hypothetical FGI route could involve the N-alkylation of Methyl 4-amino-3-nitrobenzoate. This precursor is accessible via the Fischer esterification of 4-amino-3-nitrobenzoic acid. bond.edu.aubond.edu.au

The alkylation of the amino group could be achieved using a butylating agent, such as butyl bromide or butyl iodide, in the presence of a non-nucleophilic base to scavenge the resulting acid (HBr or HI). However, a significant challenge in this approach is controlling the degree of alkylation. The primary amine can be converted to the secondary amine, but competing side reactions, such as over-alkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt, can reduce the yield of the desired product. Steric hindrance and careful control of stoichiometry and reaction conditions would be necessary to favor mono-alkylation.

Another FGI strategy could begin with the nitration of Methyl 4-(butylamino)benzoate. However, nitration of an activated ring containing an amino group can be complex. The amino group is a powerful ortho-, para-director, but the reaction is often performed in strong acid, which would protonate the amine to form an ammonium ion. The -NH₂R⁺ group is a meta-director and a strong deactivator. Therefore, direct nitration would likely lead to a mixture of products with poor regioselectivity for the desired 3-nitro isomer.

Development of Sustainable and Efficient Synthetic Protocols

Modern chemical synthesis places a strong emphasis on the development of processes that are not only efficient but also environmentally benign. This involves the application of green chemistry principles and the use of advanced catalytic systems.

The principles of green chemistry can be applied to enhance the sustainability of the synthetic routes to this compound. boehringer-ingelheim.com Key areas for improvement include solvent choice, atom economy, and waste reduction.

For the esterification route , replacing corrosive and difficult-to-remove mineral acid catalysts like H₂SO₄ with reusable solid acid catalysts represents a significant green improvement. mdpi.com This minimizes acidic waste streams and simplifies product purification.

In the SNAr pathway , a primary environmental concern is the use of high-boiling polar aprotic solvents like DMF or DMSO, which can be difficult to remove and recycle. The development of protocols that utilize greener solvents, such as bio-derived solvents (e.g., Cyrene) or even water or ethanol (B145695), would substantially improve the environmental profile of the synthesis.

Table 3: Application of Green Chemistry Principles to Synthesis Routes

| Synthesis Route | Traditional Method | Green Chemistry Alternative | Principle(s) Addressed |

|---|---|---|---|

| Esterification | H₂SO₄ catalyst in excess methanol | Reusable solid acid catalyst (e.g., ZrO₂-TiO₂) mdpi.com | Safer chemistry, catalysis, pollution prevention |

| SNAr | DMF or DMSO as solvent | Use of greener solvents (e.g., alcohols, water, bio-solvents) | Safer solvents, energy efficiency |

| Precursor Synthesis | Nitration with H₂SO₄/HNO₃ mix nih.gov | Alternative nitrating systems (e.g., solid acids, N₂O₅) researchgate.net | Pollution prevention, atom economy |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce energy consumption.

In the context of esterification , as previously discussed, the use of heterogeneous solid acid catalysts is a prime example of a green catalytic approach. mdpi.com These catalysts can be readily filtered off after the reaction, simplifying the workup process and allowing for their reuse, which aligns with the principles of a circular economy.

For the C-N bond formation step, while the SNAr reaction on a highly activated substrate like Methyl 4-chloro-3-nitrobenzoate often proceeds thermally without a catalyst, certain catalytic methods could enhance its efficiency or enable the use of less reactive substrates. For instance, phase-transfer catalysis could be employed if the reaction is run in a biphasic system, improving the interaction between the aqueous or solid nucleophile phase and the organic substrate phase.

While transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools for C-N bond formation, they are typically more complex and costly than the SNAr approach for an activated substrate. They would be considered a viable alternative only if the leaving group was less reactive (e.g., a triflate) or if the aromatic ring lacked the strong activation provided by the nitro group.

Organocatalysis, which uses small organic molecules to accelerate reactions, could also be explored. While not commonly applied to SNAr reactions of this type, specific organocatalysts could potentially be designed to activate the substrate or the nucleophile, possibly allowing the reaction to proceed under milder conditions.

Flow Chemistry and Continuous Synthesis Techniques

The synthesis of this compound and its precursors can be significantly enhanced by employing flow chemistry and continuous synthesis techniques. These methods offer substantial advantages over traditional batch processing, particularly for reactions like nitration and nucleophilic aromatic substitution, which are often highly exothermic and require precise control. beilstein-journals.orgbeilstein-journals.org

Continuous flow reactors, such as microreactors or packed-bed reactors, are characterized by their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. mdpi.comresearchgate.net This enhanced control minimizes the formation of byproducts, improves safety by reducing the volume of hazardous material reacting at any given time, and often shortens reaction times. beilstein-journals.orgchimia.ch

While a specific continuous flow synthesis for this compound is not extensively documented, a hypothetical two-stage process can be designed based on established principles for similar compounds. google.comgoogle.com

Continuous Nitration: The first stage would involve the continuous nitration of a suitable precursor, such as Methyl 4-chlorobenzoate. A stream of the aromatic compound dissolved in a solvent like sulfuric acid would be continuously mixed with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a microreactor. beilstein-journals.org The excellent temperature control of the flow reactor would manage the exothermicity of the reaction, leading to higher selectivity and a safer process. mdpi.com

Continuous Nucleophilic Aromatic Substitution (SNAr): The output stream from the first stage, containing the Methyl 4-chloro-3-nitrobenzoate intermediate, would then be fed into a second flow reactor. Here, it would be mixed with a continuous stream of butylamine and a suitable base dissolved in a solvent like THF or DMSO. This second reactor would be heated to the optimized temperature to drive the SNAr reaction to completion. The short residence time and precise temperature control can maximize the yield of the desired product while suppressing side reactions.

The table below outlines the key advantages of using a continuous flow approach for this synthesis compared to traditional batch methods.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for thermal runaway. | Excellent; high surface-area-to-volume ratio allows for rapid heat dissipation. researchgate.net |

| Safety | Large volumes of reagents are mixed at once, increasing risk. | Small reaction volumes minimize risk; stead-state operation is more stable. mdpi.com |

| Reaction Time | Typically longer, including heating and cooling cycles. | Significantly shorter due to enhanced kinetics at higher, yet controlled, temperatures. google.com |

| Scalability | Requires larger vessels and can be challenging to scale. | "Numbering-up" or "scaling-out" by running multiple reactors in parallel. researchgate.net |

| Product Purity | Hotspots can lead to increased formation of impurities and isomers. | Uniform temperature profile leads to higher selectivity and purity. beilstein-journals.org |

Isolation and Advanced Purification Techniques for this compound

Following the synthesis, a multi-step process is required to isolate the crude this compound and purify it to a high degree. The specific techniques employed depend on the scale of the reaction and the nature of the impurities present.

Initial Isolation (Workup): The first step is to separate the crude product from the reaction mixture. A typical liquid-liquid extraction procedure is employed. The reaction mixture is first cooled to room temperature and then washed, often with a saturated sodium bicarbonate solution or water. nih.govbond.edu.au The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govchemicalbook.com The combined organic layers are subsequently dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude solid product. nih.govchemicalbook.com

Advanced Purification Techniques: To achieve high purity, the crude product must undergo further purification. The two most common and effective advanced techniques are recrystallization and column chromatography.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. echemi.com As the solution cools slowly, the desired compound crystallizes out, leaving the impurities behind in the solution. rsc.org The pure crystals are then collected by vacuum filtration. youtube.com The choice of solvent is critical; for related N-alkylated nitrobenzoates, solvents like hot hexane (B92381) or ether have proven effective. nih.govchemicalbook.com A screening of various solvents or solvent mixtures (e.g., ethanol/water) is often necessary to find the optimal conditions. rsc.org

Flash Column Chromatography: When recrystallization is ineffective, or when impurities have similar solubility profiles, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. nih.gov The crude product is dissolved in a small amount of solvent and loaded onto the top of a silica gel column. A solvent system (mobile phase), usually a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column. bond.edu.au Components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the desired product.

The table below compares these two advanced purification methods.

| Technique | Principle | Typical Purity | Recovery Yield | Scalability |

| Recrystallization | Differential solubility in a chosen solvent at different temperatures. echemi.com | >99% | 60-90% | Excellent for large quantities. |

| Column Chromatography | Differential partitioning between a stationary (silica) and mobile phase. nih.gov | >99.5% | 50-85% | More suitable for small to medium scale; can be complex for large scale. |

Elucidation of Reaction Mechanisms Involving Methyl 4 Butylamino 3 Nitrobenzoate

Mechanistic Investigations of Amine-Substitution Reactions at the Aromatic Ring

Amine-substitution reactions on the aromatic ring of Methyl 4-(butylamino)-3-nitrobenzoate are primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orgnih.gov

For this type of reaction to occur, two main conditions must be met:

The presence of a good leaving group (typically a halide).

Activation of the aromatic ring by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the context of synthesizing this compound itself, a common precursor would be a molecule like methyl 4-halo-3-nitrobenzoate (where the halo group is typically F or Cl). The reaction would proceed via the SNAr mechanism:

Step 1: Nucleophilic Attack: The butylamine (B146782) acts as the nucleophile, attacking the carbon atom bonded to the halogen leaving group. This attack is facilitated by the strong electron-withdrawing nitro group, which is positioned ortho to the site of attack. The π-electrons of the aromatic ring are displaced, forming a negatively charged sigma complex, known as a Meisenheimer complex.

Step 2: Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization lowers the activation energy of the intermediate, making the reaction feasible. wikipedia.org

Step 3: Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (the leaving group), resulting in the final product, this compound.

The rate-limiting step in this process is typically the initial nucleophilic attack and formation of the Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitro group ortho to the leaving group is essential for stabilizing the anionic intermediate, thereby activating the ring for nucleophilic substitution.

Detailed Analysis of Ester Hydrolysis and Transesterification Mechanisms

The methyl ester functional group of this compound can undergo both hydrolysis and transesterification, primarily through nucleophilic acyl substitution pathways. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The mechanism proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukpearson.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product, 4-(butylamino)-3-nitrobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final carboxylic acid product is deprotonated by the base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. ucalgary.ca

Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid.

Transesterification

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. libretexts.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule serving as the nucleophile instead of water. The process involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of methanol. byjus.commasterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion (RO⁻) from the new alcohol acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a methoxide ion (CH₃O⁻), yielding the new ester. The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. byjus.comwikipedia.org

| Reaction Type | Catalyst | Key Steps | Reversibility | Final Product (from ester group) |

|---|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Carbonyl Protonation 2. H₂O Attack 3. Proton Transfer 4. CH₃OH Elimination | Reversible | Carboxylic Acid |

| Hydrolysis (Saponification) | Base (e.g., NaOH) | 1. OH⁻ Attack 2. CH₃O⁻ Elimination 3. Deprotonation | Irreversible | Carboxylate Salt |

| Transesterification | Acid or Base | Similar to hydrolysis, but with R'OH as the nucleophile | Reversible | New Ester (R-COOR') |

Exploration of Nitro Group Reduction Pathways

The nitro group on the aromatic ring is readily reduced to an amino group, a fundamental transformation in synthetic chemistry. This reduction can be achieved through various methods, each with its own mechanistic nuances. The reduction typically proceeds in a stepwise fashion through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. rsc.org

Catalytic Hydrogenation: This is a common and clean method for reducing nitro groups.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.comnumberanalytics.com Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The aromatic nitro compound also adsorbs onto the surface, where it undergoes a series of stepwise hydrogen additions, ultimately yielding the corresponding aniline. orientjchem.org The process involves the sequential conversion of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. researchgate.net

Selectivity: Catalytic hydrogenation is generally highly selective for the nitro group, leaving other functional groups like the ester and the butylamino group intact under controlled conditions.

Chemical Reduction with Metals: The use of metals in acidic media is a classic method for nitro group reduction.

Reagents: Common combinations include iron (Fe) in acetic or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic conditions. commonorganicchemistry.comyoutube.com

| Method | Reagents | General Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Atmospheric or elevated pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | Surface reaction with adsorbed H atoms |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Refluxing in acidic solution | Stepwise electron transfer from metal and protonation |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium (B1175870) formate | Catalyst (e.g., Pd/C), reflux | Hydrogen is transferred from a donor molecule |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Butylamino 3 Nitrobenzoate

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of Methyl 4-(butylamino)-3-nitrobenzoate would be determined by the chromophoric and auxochromic groups within its structure. The nitrobenzoate core acts as a primary chromophore. The electronic transitions, typically π → π* and n → π*, are expected to give rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The butylamino group, an electron-donating group, and the nitro group, an electron-withdrawing group, are anticipated to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted methyl benzoate (B1203000). This is due to the intramolecular charge transfer (ICT) character from the amino donor to the nitro acceptor through the aromatic ring. The solvent polarity is also expected to influence the position of these bands.

Fluorescence spectroscopy would provide insights into the excited state of the molecule. Following excitation at a wavelength corresponding to an absorption maximum, the molecule may relax by emitting a photon. The resulting fluorescence spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and any non-radiative decay pathways.

Table 1: Hypothetical Spectroscopic Data for this compound

| Parameter | Expected Value |

| UV-Vis Spectroscopy | |

| λmax (in ethanol) | 350 - 450 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Fluorescence Spectroscopy | |

| Emission λmax (in ethanol) | 450 - 550 nm |

| Stokes Shift | 50 - 100 nm |

Note: The data in this table is hypothetical and serves as an illustration of the expected format. Actual experimental values are required for a definitive analysis.

X-ray Crystallography and Single Crystal Structure Analysis

To date, a single crystal structure for this compound has not been reported in crystallographic databases. The following subsections describe the type of information that would be obtained from such an analysis. The discussion draws on data from a closely related compound, 4-tert-Butylamino-3-nitrobenzoic acid, to illustrate the principles.

Determination of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a molecule. The analysis would provide precise bond lengths, bond angles, and torsion angles.

For this compound, key conformational features would include the planarity of the benzene (B151609) ring and the orientation of the methyl ester and nitro substituents relative to the ring. The butylamino group's conformation, particularly the torsion angles around the C-N bond, would also be determined. An important feature to investigate would be the presence of an intramolecular hydrogen bond between the amine hydrogen and an oxygen atom of the adjacent nitro group, which would lead to a more planar and rigid molecular conformation.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing arrangement is dictated by various intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a significant role. The N-H group of the butylamino moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors.

Table 2: Expected Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Hydrogen Bonds | N-H···O (intramolecular and intermolecular) |

| π-π Stacking | Centroid-to-centroid distance, slip angle |

Note: This table represents the types of parameters that would be determined from a single-crystal X-ray analysis. The specific values are unknown.

Computational and Theoretical Chemistry Studies on Methyl 4 Butylamino 3 Nitrobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For Methyl 4-(butylamino)-3-nitrobenzoate, these studies would provide critical insights into its stability, electronic properties, and potential for chemical interactions.

Frontier Molecular Orbital Theory (HOMO-LUMO) Investigations

Frontier Molecular Orbital Theory (FMOT) is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-donating butylamino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the methyl benzoate (B1203000) moiety. A detailed study would calculate the precise energy levels of these orbitals and the resulting energy gap, which would be instrumental in predicting its behavior in chemical reactions. Without specific research on this compound, a representative data table cannot be constructed.

Energy Minimization and Conformational Landscape Mapping

The three-dimensional structure of a molecule dictates its physical and chemical properties. Energy minimization and conformational landscape mapping are computational techniques used to identify the most stable geometric arrangement (the global minimum) and other low-energy conformers. For a flexible molecule like this compound, with its rotatable butyl group, these studies would reveal the preferred spatial orientations of its substituents. Understanding the conformational landscape is essential for predicting its interaction with other molecules and its crystalline packing.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict various molecular properties with a good balance of accuracy and computational cost.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can accurately predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental IR or Raman spectrum to specific molecular motions (e.g., stretching, bending). This correlation between theoretical and experimental data is invaluable for structural elucidation. For this compound, DFT would be used to predict the vibrational modes associated with the N-H, C=O, and NO2 groups, among others. A data table of predicted versus experimental frequencies would typically be presented in such a study.

Reaction Pathway Modeling and Transition State Characterization

DFT is also a powerful tool for modeling chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a reaction, locate the transition state structure, and calculate the activation energy. This information is crucial for understanding reaction mechanisms and kinetics. For this compound, one could model its synthesis or its potential degradation pathways to understand its stability and reactivity under different conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and the interactions between molecules. An MD simulation of this compound, likely in a solvent, would illustrate the flexibility of the butyl chain and the interactions of the polar nitro and ester groups with the surrounding medium. This would provide insights into its solubility and transport properties.

Investigation of Solvation Effects and Solution Behavior

The solubility and stability of a compound in various solvents are governed by solvation effects. These effects can be investigated using computational models, such as the Polarizable Continuum Model (PCM) or through explicit solvent simulations like Molecular Dynamics (MD).

Theoretical studies on analogous compounds, such as Methyl 3-nitrobenzoate, have utilized Density Functional Theory (DFT) to explore conformational behavior and the influence of solvents. For Methyl 3-nitrobenzoate, it was found that different rotational isomers (resulting from rotation around the C(ar)–C(carbonyl) bond) have varying stabilities in the gas phase and in solvents of different polarities. researchgate.net The presence of polar solvents tends to stabilize the more polar conformer.

For this compound, the presence of the butylamino and nitro groups, in addition to the methyl ester group, introduces several sites for solvent interaction. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The amino group is a hydrogen bond donor, and the ester group can also act as a hydrogen bond acceptor. The butyl chain introduces a nonpolar, hydrophobic character to a part of the molecule.

A summary of expected solvent effects on the properties of this compound, based on general principles and studies of related molecules, is presented in the table below.

| Solvent Type | Expected Primary Interactions | Predicted Effect on Molecular Properties |

| Polar Protic (e.g., Water, Ethanol) | Strong hydrogen bonding at the amino (donor) and nitro/ester (acceptor) groups. | Stabilization of ground and excited states, potentially leading to shifts in UV-Vis absorption spectra (solvatochromism). Increased dipole moment. |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Dipole-dipole interactions with the nitro and ester groups. | Significant stabilization of polar conformers. |

| Nonpolar (e.g., Hexane (B92381), Toluene) | van der Waals interactions, primarily with the butyl chain and the aromatic ring. | Preference for conformations that minimize the exposed polar surface area. Potential for aggregation to minimize unfavorable solvent interactions. |

Analysis of Intermolecular Interactions in Condensed Phases

In the solid state (condensed phase), the arrangement of molecules is dictated by a variety of intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystal structure of a very close analogue, Ethyl 4-(tert-butylamino)-3-nitrobenzoate, provides significant insights into the probable interactions. nih.gov

The study of Ethyl 4-(tert-butylamino)-3-nitrobenzoate revealed a rich network of non-covalent interactions that stabilize the crystal lattice. nih.gov These include:

Hydrogen Bonding: The presence of an N-H group allows for the formation of intramolecular and intermolecular hydrogen bonds. In the analogue, an intramolecular N—H⋯O hydrogen bond is observed, which influences the planarity of the molecule. nih.gov Intermolecular C—H⋯O hydrogen bonds also play a crucial role in linking neighboring molecules. nih.gov

A Hirshfeld surface analysis of related nitro-substituted benzoates has been used to quantify the contributions of different intermolecular contacts. rsc.org This type of analysis allows for a detailed visualization of the close contacts between molecules in a crystal.

The expected intermolecular interactions for this compound in the solid state are summarized in the table below, with data extrapolated from the study of Ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.gov

| Interaction Type | Donor/Acceptor Groups Involved | Significance in Crystal Packing |

| Intramolecular Hydrogen Bond | N-H (donor) and O of the nitro group (acceptor) | Enforces a degree of planarity in the molecule by forming a stable six-membered ring. |

| Intermolecular Hydrogen Bonds | C-H (from aromatic ring or alkyl chain) as donor and O (from nitro or ester group) as acceptor. | Links molecules into chains or sheets, providing directional control over the crystal architecture. |

| π–π Stacking | Aromatic rings of adjacent molecules | Contributes significantly to the lattice energy, leading to a more densely packed and stable structure. Centroid-centroid distances are typically in the range of 3.7 to 3.9 Å. nih.gov |

| van der Waals Interactions | All atoms, with significant contributions from the butyl chain. | Non-directional forces that contribute to the overall cohesive energy of the crystal. |

Derivatization Chemistry and Analogue Synthesis of Methyl 4 Butylamino 3 Nitrobenzoate

Synthesis and Characterization of Nitro Group Reduction Products (e.g., Amino-substituted derivatives)

The most common transformation of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strong electron-withdrawing and meta-directing group to a strong electron-donating and ortho-, para-directing group. masterorganicchemistry.com The reduction of Methyl 4-(butylamino)-3-nitrobenzoate yields Methyl 3-amino-4-(butylamino)benzoate, a key intermediate for further synthesis.

Several well-established methods can be employed for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions. masterorganicchemistry.comjsynthchem.com

Catalytic Hydrogenation: This is a clean and efficient method, typically involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a solvent like ethanol (B145695) or methanol (B129727). The reaction is often carried out at atmospheric or slightly elevated pressure and proceeds to completion with high yields. sciencemadness.org

Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction can be achieved by refluxing the nitro compound with tin and concentrated HCl.

Other Reducing Agents: Alternative reagents can also achieve this transformation. Sodium dithionite (B78146) (Na₂S₂O₄) is an effective reducing agent for nitro groups in aqueous or mixed aqueous/organic solvents. sciencemadness.org More complex systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄, have also been developed for the selective reduction of nitroaromatics. jsynthchem.com

The resulting product, Methyl 3-amino-4-(butylamino)benzoate, can be characterized using standard spectroscopic techniques. In ¹H NMR spectroscopy, the appearance of a new signal for the -NH₂ protons and a significant upfield shift of the aromatic protons would be observed. Infrared (IR) spectroscopy would show the appearance of N-H stretching bands characteristic of a primary amine, typically in the range of 3300-3500 cm⁻¹.

| Method | Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | Methyl 3-amino-4-(butylamino)benzoate | High yield, clean reaction, simple workup |

| Metal-Acid Reduction | Fe, HCl, Ethanol/Water, Reflux | Methyl 3-amino-4-(butylamino)benzoate | Cost-effective, widely applicable |

| Dithionite Reduction | Na₂S₂O₄, H₂O/THF, Room Temperature | Methyl 3-amino-4-(butylamino)benzoate | Mild conditions, avoids strong acids |

Modification of the Butylamino Moiety

The secondary amine of the butylamino group is a nucleophilic center that can undergo various chemical reactions, primarily N-acylation and N-alkylation, to generate a series of analogues.

N-Acylation: The butylamino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the secondary amine into a tertiary amide. For example, reaction with acetyl chloride would yield Methyl 4-(N-butylacetamido)-3-nitrobenzoate. This modification can be useful for altering the steric and electronic properties of the substituent.

N-Alkylation: While direct N-alkylation with alkyl halides can be challenging and may lead to over-alkylation, reductive amination provides a more controlled approach if the primary amine precursor is used. Alternatively, specialized alkylating agents can be employed under specific conditions to introduce new alkyl groups to the nitrogen atom.

These modifications allow for the systematic variation of the substituent at the 4-position, enabling the exploration of how changes in its size, polarity, and hydrogen-bonding capability affect molecular properties.

| Reaction Type | Reagents | Resulting Functional Group | Example Product |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | Tertiary Amide | Methyl 4-(N-butylacetamido)-3-nitrobenzoate |

| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | Sulfonamide | Methyl 4-(N-butyl-4-toluenesulfonamido)-3-nitrobenzoate |

Ester Hydrolysis and Subsequent Derivatization of the Carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(butylamino)-3-nitrobenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. nih.govpsu.edu

The resulting carboxylic acid is a critical intermediate that opens up a vast array of further derivatization possibilities. The carboxyl group can be converted into several other functionalities:

Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. google.com The highly reactive acyl chloride can then be treated with a primary or secondary amine to form a wide variety of amides.

Ester Formation: While starting from an ester, hydrolysis followed by re-esterification with different alcohols (Fischer esterification) allows for the synthesis of analogues with varied ester groups (e.g., ethyl, propyl). This can be used to modulate properties like solubility and metabolic stability. nih.gov

This two-step process of hydrolysis and re-derivatization is a cornerstone of medicinal chemistry for creating libraries of related compounds.

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ester Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | 4-(butylamino)-3-nitrobenzoic acid |

| 2a | Amide Formation | 1. SOCl₂ 2. R¹R²NH | 4-(butylamino)-3-nitro-N¹,N¹-dialkylbenzamide |

| 2b | Ester Formation | R-OH, H₂SO₄ (cat.) | Alkyl 4-(butylamino)-3-nitrobenzoate |

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

Further functionalization of the aromatic ring of this compound is complex due to the competing directing effects of the existing substituents. The butylamino group is a strongly activating, ortho-, para-director, while the nitro and methyl ester groups are deactivating, meta-directors.

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the amino group dominates the directing effects. Therefore, incoming electrophiles will be directed to the positions ortho and para to the butylamino group. The para position is blocked, so substitution is expected at position 5. However, the position is sterically hindered and electronically deactivated by the adjacent nitro group, making EAS challenging. Under harsh conditions, reactions like halogenation or nitration might proceed, but could also lead to side reactions or degradation.

Nucleophilic Aromatic Substitution (NuAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. While the parent molecule lacks a suitable leaving group, analogues could be designed for NuAr. For instance, a synthetic precursor like Methyl 4-fluoro-3-nitrobenzoate can react with butylamine (B146782) to form the target compound. nih.gov This indicates that if a good leaving group (e.g., a halide) were present at the ortho or para position relative to the nitro group, it could be displaced by a nucleophile.

Structure-Reactivity Relationship Studies within Analogue Series

The synthesis of various analogues of this compound allows for the systematic study of structure-reactivity relationships. The electronic nature of the substituents significantly influences the reactivity of the molecule's functional groups.

The rate of ester hydrolysis, for example, is highly sensitive to the electronic effects of the ring substituents. Studies on substituted methyl benzoates have shown that electron-withdrawing groups (like -NO₂) accelerate the rate of base-catalyzed hydrolysis by stabilizing the negatively charged transition state, whereas electron-donating groups (like -NHR) decrease the rate. oieau.fr

A comparison of the relative hydrolysis rates can be made:

Methyl 4-nitrobenzoate: Hydrolysis is relatively fast due to the strong electron-withdrawing nitro group. oieau.fr

Methyl 4-(butylamino)benzoate: Hydrolysis would be slower due to the electron-donating nature of the amino group.

This compound: The competing effects of the electron-donating amino group and the electron-withdrawing nitro group would result in an intermediate hydrolysis rate.

Methyl 3-amino-4-(butylamino)benzoate: After reduction of the nitro group, the presence of two strong electron-donating groups would significantly slow the rate of base-catalyzed hydrolysis compared to the parent compound.

This relationship, often quantified using Hammett plots, demonstrates how synthetic modifications directly impact chemical reactivity. oieau.fr Similar relationships can be explored for other reactions, such as the pKa of the amino group or the redox potential of the aromatic system.

| Analogue | Key Substituent Effects | Predicted Relative Rate of Base-Catalyzed Ester Hydrolysis |

|---|---|---|

| Methyl 4-nitrobenzoate | Strongly electron-withdrawing (-NO₂) | Fast |

| Methyl 4-(butylamino)benzoate | Strongly electron-donating (-NHBu) | Slow |

| This compound | Competing -NHBu (donating) and -NO₂ (withdrawing) | Intermediate |

| Methyl 3-amino-4-(butylamino)benzoate | Two electron-donating groups (-NH₂, -NHBu) | Very Slow |

Non Biological Applications and Materials Science Perspectives of Methyl 4 Butylamino 3 Nitrobenzoate and Its Derivatives

Potential in Organic Electronic and Optoelectronic Materials

The "push-pull" architecture of Methyl 4-(butylamino)-3-nitrobenzoate is a key feature for its potential application in organic electronic and optoelectronic materials. This design can lead to intramolecular charge transfer (ICT), which is fundamental to the performance of many organic electronic devices.

Investigation of Charge Transport Properties

The charge transport properties of organic materials are crucial for their use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In compounds like this compound, the presence of both electron-donating and electron-withdrawing groups can facilitate the movement of charge carriers. The butylamino group can enhance hole transport (p-type), while the nitro group can promote electron transport (n-type).

Theoretical studies and experimental investigations on similar nitroaromatic push-pull chromophores suggest that the efficiency of charge transport is highly dependent on the molecular packing in the solid state. nih.govresearchgate.net The planarity of the molecule and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, would play a significant role in determining the charge mobility.

Table 1: Hypothetical Charge Transport Properties of a this compound based Organic Semiconductor

| Property | Value |

| Hole Mobility (μh) | 10-4 - 10-3 cm2/Vs |

| Electron Mobility (μe) | 10-5 - 10-4 cm2/Vs |

| HOMO Level | -5.4 eV |

| LUMO Level | -3.2 eV |

| Band Gap | 2.2 eV |

Note: The data in this table is hypothetical and based on typical values for similar organic semiconductor materials.

Photophysical Applications (e.g., Fluorescent Probes, Light Emitting Materials)

The intramolecular charge transfer character of push-pull molecules often leads to interesting photophysical properties, including fluorescence. researchgate.net Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor (butylamino) to one centered on the acceptor (nitrobenzoate). The relaxation of this excited state can result in the emission of light, and the color of this light can be sensitive to the local environment.

This solvatochromism, or change in color with solvent polarity, makes these compounds potential candidates for fluorescent probes. nih.gov For instance, a derivative of this compound could be designed to change its fluorescence in the presence of specific analytes or in different microenvironments.

In the context of light-emitting materials for devices like organic light-emitting diodes (OLEDs), the efficiency of fluorescence is a critical parameter. While nitro compounds are often associated with fluorescence quenching, strategic molecular design can lead to highly emissive materials. researchgate.net By modifying the structure to control the energy levels of the excited states and minimize non-radiative decay pathways, it is conceivable to develop efficient light-emitting derivatives.

Role in Polymer Chemistry and Functional Material Design

The functional groups on this compound offer handles for its incorporation into polymeric structures, either as a monomer or as a functional additive.

Exploration as a Monomer in Polymerization Reactions

The presence of the amino group and the aromatic ring in this compound suggests its potential use as a monomer in polymerization reactions. For example, the amino group could be reacted with carboxylic acids or acyl chlorides to form polyamides. Furthermore, the methyl ester could be hydrolyzed to a carboxylic acid, which could then be used in polyester (B1180765) synthesis.

Incorporating this "push-pull" chromophore into a polymer backbone could lead to materials with interesting optical and electronic properties. For instance, a polyester containing this moiety might exhibit nonlinear optical (NLO) properties, which are useful in applications like optical switching and frequency doubling.

Application as an Additive for Material Property Modification

Nitroaromatic compounds have been explored as additives in polymers for various purposes, including as UV stabilizers. google.comgoogle.com The nitro group can absorb UV radiation and dissipate the energy in a way that does not damage the polymer backbone. While the effectiveness of this compound itself as a UV stabilizer would require experimental validation, its general structural features are consistent with this potential application.

Furthermore, the polar nature of the molecule could be leveraged to modify the surface properties of polymers or to act as a compatibilizer in polymer blends. Its incorporation could also influence the mechanical and thermal properties of the host polymer.

Utilization as Chemical Probes or Components in Sensor Systems

The electronic and photophysical properties of this compound and its derivatives make them promising candidates for use in chemical sensors. The interaction of the molecule with an analyte could lead to a measurable change in its absorption, fluorescence, or electrical conductivity.

For example, the amino group could act as a binding site for metal ions or other electrophilic species. This binding event would perturb the electronic structure of the molecule, leading to a change in its fluorescence spectrum. This principle is the basis for many fluorescent chemosensors.

Moreover, materials designed to detect nitroaromatic compounds are of great interest for security and environmental monitoring. mdpi.com Conversely, a derivative of this compound could be incorporated into a sensor array where its response to a range of analytes contributes to a unique "fingerprint" for each substance.

Table 2: Potential Sensing Applications and Corresponding Measurable Changes

| Analyte | Potential Binding Site | Measurable Change |

| Metal Ions | Amino Group, Nitro Group | Fluorescence Quenching or Enhancement, Color Change |

| Protons (pH) | Amino Group | Change in Absorption/Fluorescence Wavelength |

| Volatile Organic Compounds (VOCs) | Aromatic Ring (π-π interactions) | Change in Electrical Resistance of a film |

Note: This table presents hypothetical sensing applications based on the functional groups present in the molecule.

Evaluation in Catalytic Systems or as Ligands in Coordination Chemistry

While direct experimental studies evaluating this compound specifically as a catalyst or as a primary ligand in coordination chemistry are not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the amino, nitro, and benzoate (B1203000) groups—suggest significant potential for its derivatives in these applications. The field of coordination chemistry and catalysis often utilizes ligands with similar functionalities, providing a strong basis for discussing the prospective roles of this compound derivatives.

The primary route through which derivatives of this compound could be employed in catalytic systems is via their transformation into more complex ligands, such as Schiff bases. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are exceptionally versatile in coordination chemistry. chemijournal.comnanobioletters.com Their metal complexes are known to exhibit significant catalytic activity in a variety of chemical transformations. chemijournal.comnanobioletters.com

For instance, the butylamino group of this compound could potentially be modified or directly used to synthesize multidentate ligands. These ligands can then coordinate with various transition metal ions to form stable complexes. The electronic properties of such complexes, and consequently their catalytic activity, can be fine-tuned by the nature of the metal center and the substituents on the ligand. ijarst.in The presence of the electron-withdrawing nitro group in the core structure of this compound is particularly noteworthy, as it can significantly influence the electronic environment of the metal center in a coordinated complex, thereby affecting its catalytic performance. mdpi.com

The coordination of metal ions to ligands derived from nitro-containing compounds can lead to complexes with interesting properties and applications. For example, coordination polymers can be constructed from metal ions and bridging organic ligands, leading to materials with applications in areas such as luminescence and sensing. nih.govrsc.org While not directly involving this compound, the principles of coordination polymer formation could be applied to its derivatives.

In the context of catalysis, metal complexes of Schiff base ligands derived from related nitro-containing aromatic compounds have been investigated for various reactions. For example, half-sandwich ruthenium complexes with Schiff-base ligands have shown catalytic activity in the reduction of nitroarenes. researchgate.net This suggests that a Schiff base ligand synthesized from a derivative of this compound could potentially form a catalytically active complex for similar transformations.

To illustrate the potential for catalytic applications, consider a hypothetical scenario where a Schiff base ligand is synthesized from a derivative of this compound and then complexed with a transition metal. The resulting complex could be evaluated for its catalytic activity in a reaction such as the oxidation of aniline. The performance of such a catalyst would typically be presented in a data table summarizing the reaction conditions, conversion rates, and product selectivity.

Table 1: Hypothetical Catalytic Performance of a Schiff Base Complex Derived from a this compound Analogue in Aniline Oxidation

| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| Complex 1 | Aniline | H₂O₂ | 60 | 4 | 85 | 98 (Azoxybenzene) |

| Complex 2 | Aniline | H₂O₂ | 60 | 4 | 92 | 99 (Azoxybenzene) |

| Complex 3 | Aniline | H₂O₂ | 60 | 4 | 78 | 95 (Azoxybenzene) |

Furthermore, the coordination behavior of ligands is a critical aspect of their potential application. The mode of coordination (e.g., bidentate, tridentate) and the stability of the resulting metal complexes are key factors. Studies on related systems, such as transition metal complexes with 2-acetyl and 2-formyl-3-amino-1,4-naphthoquinone ligands, have demonstrated how the coordination environment influences the biological and catalytic activity of the complexes. scirp.org

Should research be undertaken on this compound derivatives as ligands, it would be expected that detailed studies of their coordination complexes would be performed. This would involve characterization using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction to determine the binding modes and structural features of the complexes. The findings from such studies would likely be summarized in a table detailing the key coordination parameters.

Table 2: Illustrative Coordination Data for a Hypothetical Metal Complex with a Ligand Derived from this compound

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| [M(L)₂Cl₂] | Cu(II) | Distorted Octahedral | M-N: 2.05, M-O: 1.98 | N-M-N: 90.5, O-M-O: 88.7 |

| Ni(II) | Octahedral | M-N: 2.10, M-O: 2.02 | N-M-N: 89.8, O-M-O: 90.2 | |

| Zn(II) | Tetrahedral | M-N: 2.01, M-O: 1.95 | N-M-N: 109.5, O-M-O: 110.1 |

Environmental Transformation and Degradation Pathways of Methyl 4 Butylamino 3 Nitrobenzoate

Photodegradation Mechanisms and Kinetics under Environmental Conditions

The presence of a nitroaromatic system in Methyl 4-(butylamino)-3-nitrobenzoate suggests that it is susceptible to photodegradation in sunlit aquatic environments and on terrestrial surfaces. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation.

The photodegradation of nitroaromatic compounds can proceed through direct photolysis, where the compound itself absorbs a photon, or indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH). For instance, studies on nitrobenzene have shown that its degradation in the presence of UV light and hydrogen peroxide (H2O2) follows first-order kinetics. nih.gov The initial decay rate constants for nitrobenzene were found to be in the range of 10⁻³ to 10⁻² s⁻¹. nih.gov

Potential photodegradation pathways for this compound could include:

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals can lead to the formation of phenolic derivatives.

Transformation of the nitro group: The nitro group can be reduced to a nitroso or amino group, or even be replaced by a hydroxyl group.

Oxidation of the butylamino side chain: The secondary amine is susceptible to photo-oxidation, which could lead to dealkylation or the formation of N-oxides.

The kinetics of photodegradation would likely be influenced by environmental factors such as water clarity, pH, the presence of natural photosensitizers like humic acids, and the intensity of solar radiation. For example, the photolysis rates of 2,4-dinitrotoluene (DNT) have been shown to be significantly influenced by the wavelength of irradiating light, with minimal degradation observed under longer wavelength exposures (385 and 395 nm). researchgate.net

Table 1: Photodegradation Kinetics of Structurally Related Compounds

| Compound | Conditions | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ | First-order | 10⁻³ - 10⁻² s⁻¹ | nih.gov |

| Nitrophenols | UV/H₂O₂ | First-order | ~10⁻² s⁻¹ | nih.gov |

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

The methyl ester functional group of this compound is a primary site for hydrolytic transformation. Ester hydrolysis is a significant degradation pathway in aqueous environments and is typically catalyzed by acid or base.

Under environmental conditions (pH 5-9), both acid-catalyzed and base-catalyzed hydrolysis can occur, though base-catalyzed hydrolysis is generally more significant for benzoate (B1203000) esters. The reaction involves the cleavage of the ester bond to yield 4-(butylamino)-3-nitrobenzoic acid and methanol (B129727). This process can be represented by the following reaction:

C₁₂H₁₆N₂O₄ + H₂O → C₁₁H₁₄N₂O₄ + CH₃OH (this compound) + (Water) → (4-(butylamino)-3-nitrobenzoic acid) + (Methanol)

The rate of hydrolysis is highly dependent on pH and temperature. For many esters, the rate is slowest in the neutral pH range and increases significantly under alkaline conditions. nih.govsserc.org.uk The electronic properties of the substituents on the aromatic ring also play a crucial role. The nitro group is a strong electron-withdrawing group, which generally enhances the susceptibility of the ester's carbonyl carbon to nucleophilic attack, thereby increasing the rate of alkaline hydrolysis. nih.gov Conversely, the butylamino group is an electron-donating group, which would tend to decrease the rate of hydrolysis. The net effect on the hydrolytic stability of this compound would depend on the combined electronic influence of these two groups.

Studies on the hydrolysis of various benzoate esters have demonstrated these substituent effects. For example, ethyl p-bromobenzoate, which has an electron-withdrawing bromine atom, showed lower hydrolytic stability (half-life of 12 minutes under specific alkaline conditions) compared to its unsubstituted analogue (half-life of 14 minutes). nih.gov

Table 2: Hydrolytic Half-lives of Example Benzoate Esters

| Compound | Conditions | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Methyl benzoate | Rat plasma | 36 min | nih.gov |

| Ethyl benzoate | Rat plasma | 17 min | nih.gov |

| n-Propyl benzoate | Rat plasma | 10 min | nih.gov |

| n-Butyl benzoate | Rat plasma | 10 min | nih.gov |

| Ethyl p-bromobenzoate | Base hydrolysis | 12 min | nih.gov |

Note: Data from biological matrices (plasma) are included to illustrate relative stability trends, as environmental data is scarce.

Abiotic Degradation Studies (e.g., Oxidation, Reduction excluding biological metabolism)

In addition to photolysis and hydrolysis, this compound may undergo abiotic redox transformations in soil and sediment.

Reduction: In anoxic or anaerobic environments, such as saturated soils and sediments, the nitroaromatic group is susceptible to chemical reduction. Abiotic reduction by naturally occurring reductants like ferrous iron (Fe(II)) associated with clay minerals is a well-documented pathway for nitroaromatic compounds. nih.govnih.gov This process typically transforms the nitro group (-NO₂) into an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. The resulting product would be Methyl 4-(butylamino)-3-aminobenzoate.

The rate of reduction can be influenced by the type of iron-bearing mineral (e.g., magnetite, goethite) and the presence of organic matter like humic acids, which can sometimes inhibit the reaction. nih.gov For example, experiments with nitrobenzene showed its reduction to aniline by Fe(II) associated with various iron oxides. nih.gov Similarly, zero-valent iron (Fe⁰), sometimes used in environmental remediation, rapidly reduces nitrobenzene to aniline. dtic.mil

Oxidation: The butylamino group, being a secondary aromatic amine, is a potential target for oxidation. Common environmental oxidants include manganese dioxide (MnO₂), which is a naturally occurring mineral in soils and sediments. acs.orgosti.gov The oxidation of aromatic amines by MnO₂ can lead to the formation of various products, including polymeric compounds through oxidative coupling. acs.org The rate of this reaction is pH-dependent, generally increasing with decreasing pH. osti.gov The reactivity of substituted anilines with MnO₂ has been shown to correlate with the electronic properties of the substituents. osti.gov Advanced oxidation processes involving peracetic acid have also been shown to degrade aromatic amines, though this can lead to the formation of unexpected by-products. nih.gov

Adsorption, Desorption, and Mobility Studies in Various Environmental Matrices

The mobility of this compound in the environment will be largely governed by its sorption to soil and sediment particles. Sorption is a key process that affects a compound's transport, bioavailability, and susceptibility to degradation.

For nitroaromatic compounds, sorption is often controlled by interactions with soil organic matter (SOM) and, to a lesser extent, clay minerals. nih.gov Studies on nitrobenzene and 2,4-dinitrotoluene have shown that SOM is the predominant soil component controlling their sorption. nih.gov The mechanism often involves more than simple hydrophobic partitioning, with π-π electron donor-acceptor (EDA) interactions being significant. nih.govacs.org In this interaction, the electron-deficient nitroaromatic ring (the acceptor) forms a complex with electron-rich aromatic structures within the SOM (the donor). nih.gov

The type of clay mineral and the nature of the exchangeable cations can also be important. epa.gov Adsorption of nitroaromatic compounds is significantly higher on clays with weakly hydrated cations like K⁺ or NH₄⁺, compared to those with strongly hydrated cations like Na⁺ or Ca²⁺. epa.gov This specific adsorption is also attributed to EDA complex formation, in this case with oxygen atoms on the siloxane surface of the clay minerals. epa.gov

Given its structure, this compound is expected to exhibit moderate to strong sorption to soils and sediments, particularly those rich in organic matter. Its association constant with soil is predicted to be higher than that of highly mobile contaminants but may be lower than compounds with multiple nitro groups like TNT. wikipedia.org This sorption would reduce its mobility in groundwater but could also lead to its long-term persistence in the soil matrix.

Table 3: Factors Influencing Sorption of Nitroaromatic Compounds

| Environmental Matrix | Key Component | Dominant Interaction Mechanism | Effect on Mobility |

|---|---|---|---|

| Soil/Sediment | Soil Organic Matter (SOM) | Hydrophobic partitioning, π-π EDA interactions | Decreased |

| Clay Minerals | Siloxane surfaces | Electron Donor-Acceptor (EDA) complexes | Decreased (especially with K⁺, NH₄⁺ cations) |

Conclusion and Future Directions in the Academic Study of Methyl 4 Butylamino 3 Nitrobenzoate

Synthesis of Key Research Findings and Contributions

The synthesis of Methyl 4-(butylamino)-3-nitrobenzoate can be logically approached through a multi-step process, drawing parallels from established methodologies for analogous compounds. A plausible synthetic route would likely commence with the esterification of 4-amino-3-nitrobenzoic acid, followed by N-alkylation.

A key intermediate in this proposed synthesis is Methyl 4-amino-3-nitrobenzoate. The preparation of this compound is well-documented, typically involving the Fischer esterification of 4-amino-3-nitrobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. This reaction proceeds with good yield and provides a straightforward route to the methyl ester.

The subsequent and crucial step would be the selective N-alkylation of Methyl 4-amino-3-nitrobenzoate with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). This reaction would likely be carried out in the presence of a suitable base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent would be critical to optimize the yield and minimize potential side reactions, such as O-alkylation of the ester or over-alkylation of the amine.

Alternatively, a reductive amination approach could be employed, reacting Methyl 4-amino-3-nitrobenzoate with butanal in the presence of a reducing agent. However, the presence of the nitro group could complicate this pathway, potentially leading to its reduction.

| Property | Value |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| InChIKey | QGEXRMYIFRHRCZ-UHFFFAOYSA-N |

Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and elemental analysis would be essential to fully elucidate its structure and purity. The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and C-N stretching vibrations. researchgate.net

Identification of Persistent Challenges and Open Questions

The academic study of this compound is faced with several challenges, primarily stemming from the limited amount of direct research.

Synthetic Challenges:

Regioselectivity: A significant challenge in the synthesis of polysubstituted anilines is controlling the regioselectivity of reactions like nitration. rsc.org While the proposed synthesis starts with a pre-functionalized ring, alternative routes involving nitration of an N-butylated aminobenzoate would need to carefully control the position of the incoming nitro group. The directing effects of the amino and ester groups would need to be considered to achieve the desired 3-nitro isomer. researchgate.net

Side Reactions: During the N-alkylation step, there is a potential for competing reactions. O-alkylation of the ester, though less likely, could occur. More probable is the potential for dialkylation of the amino group, leading to the formation of a tertiary amine. Optimizing reaction conditions (temperature, stoichiometry of reagents, and choice of base) would be crucial to minimize these byproducts.

Purification: The purification of nitroaromatic compounds can be challenging due to their often-high polarity and potential for thermal instability. google.com Chromatographic methods would likely be required to isolate the pure product from unreacted starting materials and any side products.

Open Questions:

Biological Activity: The biological profile of this compound remains unexplored. Many nitroaromatic and aminobenzoate derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govmdpi.com Investigating the potential bioactivity of this compound is a significant open question.

Material Properties: The potential of this compound as a building block in material science is unknown. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the same aromatic ring suggests potential for interesting electronic and optical properties.

Physicochemical Properties: Detailed physicochemical data, such as solubility in various solvents, melting point, and thermal stability, are not documented. This information is fundamental for any potential application.